molecular formula C24H24FN3O3S B2791506 4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1211676-71-9

4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2791506
CAS No.: 1211676-71-9
M. Wt: 453.53
InChI Key: SDQUPKHLAJGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 1,2,3,4-tetrahydroquinoline moiety substituted with a 4-fluorophenylsulfonyl group and a dimethylamino functional group. The tetrahydroquinoline scaffold provides partial saturation, balancing aromaticity and conformational flexibility, which may enhance binding to biological targets.

Properties

IUPAC Name

4-(dimethylamino)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-27(2)21-11-6-18(7-12-21)24(29)26-20-10-5-17-4-3-15-28(23(17)16-20)32(30,31)22-13-8-19(25)9-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUPKHLAJGOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hydrazinecarbothioamides and Triazole Derivatives ()

Structural Features :

  • Hydrazinecarbothioamides [4–6] : Contain a 4-(4-X-phenylsulfonyl)benzoyl backbone with a 2,4-difluorophenyl-thioureido group.
  • Triazoles [7–9] : Derived from cyclization of hydrazinecarbothioamides, forming 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl substituents.

Key Differences :

  • Core Heterocycle: The target compound’s tetrahydroquinoline contrasts with the triazole or benzoyl-thioureido systems in these analogs. The tetrahydroquinoline’s partial saturation may confer greater conformational adaptability compared to the planar triazole ring.
  • Functional Groups : The target’s benzamide carbonyl (C=O, ~1660–1682 cm⁻¹ in IR) differs from the thiocarbonyl (C=S, ~1243–1258 cm⁻¹) in hydrazinecarbothioamides. Triazoles [7–9] lack a carbonyl, instead featuring a thione group .
  • Tautomerism: Triazoles [7–9] exhibit thiol-thione tautomerism, absent in the rigid tetrahydroquinoline structure of the target compound. This tautomerism could influence reactivity and binding interactions in biological systems .

Benzamide Derivatives ()

Structural Features :

  • Compound 2f: A triazole-linked benzamide with dibenzylamino and phenylpropanamide substituents.

Key Differences :

  • Heterocycle: The target’s tetrahydroquinoline core differs from the 1,2,3-triazole in 2f. The triazole’s smaller ring size and nitrogen-rich structure may alter electronic properties.

Sulfonamide-Pyrimidine Derivatives ()

Structural Features :

  • Examples : 923113-41-1 (fluorobenzenesulfonamide-pyrimidine) and 923244-17-1 (methoxy-dimethylbenzene-sulfonamide-pyrimidine).

Key Differences :

  • Core Structure: Pyrimidine rings in these analogs contrast with the tetrahydroquinoline in the target.
  • Substituents: Ethylamino and methoxy groups in these analogs differ from the dimethylamino and fluorophenylsulfonyl groups in the target, affecting lipophilicity and hydrogen-bonding capacity.

Physicochemical Properties :

  • The dimethylamino group in the target may increase basicity (pKa ~8–9) compared to ethylamino (pKa ~10) or methoxy (non-basic) substituents in compounds .

Comparative Data Table

Feature Target Compound Hydrazinecarbothioamides [4–6] Triazoles [7–9] Compound 2f Sulfonamide-Pyrimidines
Core Heterocycle 1,2,3,4-Tetrahydroquinoline Benzoyl-thioureido 1,2,4-Triazole-3-thione 1,2,3-Triazole Pyrimidine
Key Functional Groups 4-Fluorophenylsulfonyl, Dimethylamino C=S, 2,4-Difluorophenyl C=S, Sulfonyl Dibenzylamino, Phenylpropanamide Ethylamino/Methoxy, Sulfonamide
IR Signatures C=O (~1660 cm⁻¹), SO₂ (~1350 cm⁻¹) C=S (~1250 cm⁻¹), C=O (~1660 cm⁻¹) C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹) N/A SO₂ (~1150–1350 cm⁻¹)
Synthetic Yield Not reported Moderate (reflux conditions) High (alkaline cyclization) 50% (click chemistry) Not reported
Tautomerism Absent Absent Thiol-thione equilibrium Absent Absent

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the tetrahydroquinoline core and sulfonamide moieties. Key steps include:

  • Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Amidation : Coupling the dimethylaminobenzamide group using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Purification : Techniques such as column chromatography or recrystallization are critical to achieving >95% purity . Optimizing temperature (often 0–80°C), solvent polarity, and stoichiometry improves yield and reduces byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) confirm regiochemistry and substituent positions, particularly for the tetrahydroquinoline and sulfonamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for detecting residual solvents or unreacted intermediates .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition Assays : Test activity against RORγ using luciferase reporter assays, given structural similarities to known RORγ inverse agonists (e.g., IC₅₀ values <1 µM for analogs) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Solubility and Stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate conflicting IC₅₀ values using both biochemical (e.g., fluorescence polarization) and cellular (e.g., gene expression profiling) assays .
  • Structural Analysis : Compare X-ray crystallography or molecular docking results to confirm binding modes to RORγ’s ligand-binding domain .
  • Batch Variability Checks : Re-synthesize the compound under standardized conditions to rule out synthetic artifacts .

Q. What strategies enhance selectivity for RORγ over related nuclear receptors (e.g., RORα)?

  • SAR Studies : Modify the dimethylamino group (e.g., replacing with piperidine) or fluorophenylsulfonyl moiety to exploit hydrophobic pockets in RORγ’s binding site .
  • Co-crystallography : Identify key hydrogen bonds (e.g., between the sulfonyl group and Arg367) to guide rational design .
  • In Silico Screening : Use molecular dynamics simulations to predict off-target interactions with RORα or PPARγ .

Q. How can metabolic instability of the tetrahydroquinoline core be addressed?

  • Isotopic Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to prolong half-life .
  • Prodrug Approaches : Mask the dimethylamino group as a phosphate ester to improve aqueous solubility and reduce first-pass metabolism .
  • CYP450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

Q. What computational methods are effective for predicting off-target interactions?

  • Pharmacophore Modeling : Map electrostatic and steric features to compare against databases like ChEMBL .
  • Machine Learning : Train models on RORγ-active compounds to predict binding affinities and prioritize derivatives .
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with non-target kinases or GPCRs .

Methodological Notes

  • Data Reproducibility : Always include positive controls (e.g., SR1001 for RORγ assays) and validate results across ≥3 independent experiments .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing, particularly for cytotoxicity and metabolic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.